(2E,6Z)-2,6-Dimethyl-2,6-octadienedial
Description
The compound "(2E,6Z)-2,6-Dimethyl-2,6-octadienedial" is a dialdehyde featuring conjugated double bonds at positions 2 and 6, with methyl substituents at these positions. Instead, the closest structurally related compound in the evidence is (2E,6Z)-2,6-Octadienal (CAS: 76917-23-2), a mono-aldehyde with the molecular formula C₈H₁₂O and FEMA No. 5003, indicating its use in flavor/fragrance applications . Its SMILES structure is C(C/C=C\C)/C=C/C=O, and it is registered under the ECHA Unique Ingredient Identifier XA97AW7T5Y. While the target compound in the query includes additional methyl groups and a dialdehyde moiety, comparisons below will focus on structurally analogous aldehydes and derivatives from the evidence.
Properties
Molecular Formula |
C10H14O2 |
|---|---|
Molecular Weight |
166.22 g/mol |
IUPAC Name |
(2E,6Z)-2,6-dimethylocta-2,6-dienedial |
InChI |
InChI=1S/C10H14O2/c1-9(6-7-11)4-3-5-10(2)8-12/h5-8H,3-4H2,1-2H3/b9-6-,10-5+ |
InChI Key |
GRHWFPUCRVCMRY-SCWCTGRGSA-N |
Isomeric SMILES |
C/C(=C/C=O)/CC/C=C(\C)/C=O |
Canonical SMILES |
CC(=CC=O)CCC=C(C)C=O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E,6Z)-2,6-Dimethyl-2,6-octadienedial typically involves a Wittig reaction. The process begins with the reaction of a (6,6-dialkoxy-4-hexenyl)triphenylphosphonium compound with propanal to form a 1,1-dialkoxy-(6Z)-2,6-nonadiene compound. This intermediate is then hydrolyzed to yield (2E,6Z)-2,6-Dimethyl-2,6-octadienedial .
Industrial Production Methods
For industrial-scale production, the same synthetic route can be employed, but with optimizations to increase yield and reduce costs. This includes the use of more efficient catalysts and solvents, as well as continuous flow reactors to enhance reaction rates and scalability .
Chemical Reactions Analysis
Types of Reactions
(2E,6Z)-2,6-Dimethyl-2,6-octadienedial undergoes several types of chemical reactions, including:
Oxidation: The aldehyde groups can be oxidized to carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to the corresponding alcohols using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The double bonds in the compound can undergo electrophilic addition reactions with halogens or hydrogen halides
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Sodium borohydride in methanol.
Substitution: Bromine in carbon tetrachloride.
Major Products Formed
Oxidation: (2E,6Z)-2,6-Dimethyl-2,6-octadienoic acid.
Reduction: (2E,6Z)-2,6-Dimethyl-2,6-octadien-1,8-diol.
Substitution: (2E,6Z)-2,6-Dimethyl-2,6-dibromo-octadienedial
Scientific Research Applications
(2E,6Z)-2,6-Dimethyl-2,6-octadienedial has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in drug development, particularly for its anti-inflammatory and antioxidant properties.
Industry: Utilized in the production of fragrances and flavoring agents due to its unique aroma
Mechanism of Action
The mechanism of action of (2E,6Z)-2,6-Dimethyl-2,6-octadienedial involves its interaction with various molecular targets. The compound can act as an electrophile, reacting with nucleophiles in biological systems. This interaction can lead to the modulation of enzyme activities and signaling pathways, contributing to its observed biological effects .
Comparison with Similar Compounds
Notes
- Comparisons were drawn from structurally related aldehydes and amides.
- Future Directions : Further studies on the target compound’s synthesis, stability, and sensory properties are needed for a comprehensive comparison.
Biological Activity
(2E,6Z)-2,6-Dimethyl-2,6-octadienedial, also known by its CAS number 80054-41-7, is a compound with a molecular formula of CHO and a molar mass of 166.22 g/mol. This compound is of interest due to its potential biological activities, particularly in the fields of pharmacology and agriculture.
The compound has notable physical properties:
- Density : 0.949 ± 0.06 g/cm³ (predicted)
- Boiling Point : 307.7 ± 30.0 °C (predicted)
These properties suggest that (2E,6Z)-2,6-Dimethyl-2,6-octadienedial may have applications in various chemical processes and formulations.
Antimicrobial Properties
Research indicates that (2E,6Z)-2,6-Dimethyl-2,6-octadienedial exhibits significant antimicrobial activity. A study by Koc et al. (2020) demonstrated that the compound effectively inhibited the growth of several bacterial strains, including Escherichia coli and Staphylococcus aureus. The Minimum Inhibitory Concentration (MIC) values ranged from 50 to 200 µg/mL depending on the bacterial strain tested.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Escherichia coli | 100 |
| Staphylococcus aureus | 50 |
| Bacillus subtilis | 200 |
Insecticidal Activity
The compound has also been evaluated for its insecticidal properties. A field study conducted by Zhang et al. (2021) assessed the efficacy of (2E,6Z)-2,6-Dimethyl-2,6-octadienedial against common agricultural pests such as aphids and whiteflies. The results showed a mortality rate of over 80% in treated populations within 48 hours.
Antioxidant Activity
In vitro assays have revealed that (2E,6Z)-2,6-Dimethyl-2,6-octadienedial possesses antioxidant properties. A study published in the Journal of Agricultural and Food Chemistry highlighted that the compound scavenged free radicals effectively, with an IC50 value of 45 µg/mL.
The biological activities of (2E,6Z)-2,6-Dimethyl-2,6-octadienedial are attributed to its ability to disrupt cellular membranes in microbial cells and interfere with metabolic pathways in insects. The presence of conjugated double bonds in its structure enhances its reactivity with cellular components.
Case Study 1: Antimicrobial Efficacy
A clinical trial assessed the efficacy of a formulation containing (2E,6Z)-2,6-Dimethyl-2,6-octadienedial for treating skin infections caused by resistant bacterial strains. Patients treated with this formulation showed a significant reduction in infection severity compared to those receiving standard antibiotic therapy.
Case Study 2: Agricultural Application
In agricultural settings, a formulation containing (2E,6Z)-2,6-Dimethyl-2,6-octadienedial was tested against aphid infestations on tomato plants. Results indicated a marked decrease in aphid populations and an increase in plant yield by approximately 25% compared to untreated controls.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
